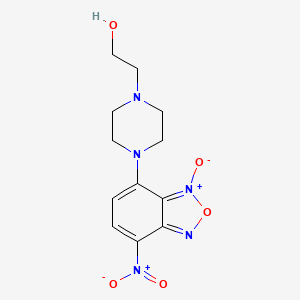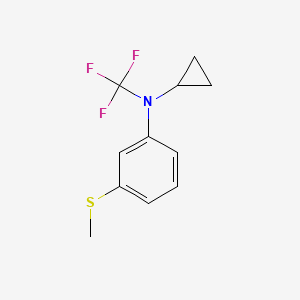![molecular formula C15H34O5Si3 B13955667 Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester CAS No. 55590-95-9](/img/structure/B13955667.png)
Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester is a chemical compound with the molecular formula C15H34O5Si3 and a molecular weight of 378.6840 . It is also known by other names such as β-Hydroxy-β-methylglutaric acid (3TMS) and 3-Trimethylsiloxy-3-methyl-bis(trimethylsilyl)glutarate . This compound is characterized by the presence of trimethylsilyl groups, which are commonly used in organic synthesis to protect hydroxyl groups.
Preparation Methods
The synthesis of pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester typically involves the reaction of 3-hydroxy-3-methylglutaric acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction conditions usually include anhydrous solvents and inert atmosphere to prevent hydrolysis of the trimethylsilyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like fluoride ions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like tetrabutylammonium fluoride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester has several scientific research applications:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester involves the protection of hydroxyl groups through the formation of trimethylsilyl ethers. This protection prevents unwanted side reactions during synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being synthesized .
Comparison with Similar Compounds
Similar compounds to pentanedioic acid, 3-methyl-3-[(trimethylsilyl)oxy]-, bis(trimethylsilyl) ester include:
Pentanoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: This compound also contains trimethylsilyl groups but differs in the position of the functional groups.
2-Hydroxy-3-methylvaleric acid, di-TMS: Another compound with trimethylsilyl protection but with a different carbon backbone. The uniqueness of this compound lies in its specific structure and the presence of multiple trimethylsilyl groups, which provide enhanced protection for hydroxyl functionalities during synthetic processes.
Properties
CAS No. |
55590-95-9 |
|---|---|
Molecular Formula |
C15H34O5Si3 |
Molecular Weight |
378.68 g/mol |
IUPAC Name |
bis(trimethylsilyl) 3-methyl-3-trimethylsilyloxypentanedioate |
InChI |
InChI=1S/C15H34O5Si3/c1-15(20-23(8,9)10,11-13(16)18-21(2,3)4)12-14(17)19-22(5,6)7/h11-12H2,1-10H3 |
InChI Key |
SWDDFRVEZJUJJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O[Si](C)(C)C)(CC(=O)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Benzo[d]isoxazol-3-yl-methyl-[1,2,4]oxadiazolidin-5-one](/img/structure/B13955597.png)


![1-(4-fluorobenzyl)-N-benzyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13955621.png)








